molecular formula C14H7F19O2 B7838110 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate

Cat. No.: B7838110
M. Wt: 568.17 g/mol
InChI Key: BNDGDTICDBUFCO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate is a synthetic organic compound that is part of TimTec’s extensive library of screening compounds. These compounds are designed for high-throughput screening in various scientific research fields, including drug discovery and development. This compound is known for its unique chemical structure and potential biological activity, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves multiple steps, including the formation of key intermediates and the final compound. The specific synthetic route and reaction conditions are proprietary to TimTec and are optimized for high yield and purity. The synthesis typically involves:

    Formation of intermediates: Using various organic reactions such as condensation, cyclization, and substitution.

    Final compound synthesis: Combining intermediates under controlled conditions to form this compound.

Industrial Production Methods: this compound is produced on an industrial scale using automated synthesis and purification techniques. The compound undergoes rigorous quality control to ensure high purity and consistency. The production process includes:

    Automated synthesis: Utilizing robotic systems to perform reactions and monitor conditions.

    Purification: Employing techniques such as chromatography and crystallization to isolate the final product.

    Quality control: Conducting NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies to understand biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as:

    Inhibition of enzyme activity: Blocking the active site of enzymes.

    Receptor modulation: Altering the signaling pathways of receptors.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can be compared with other similar compounds in terms of its chemical structure and biological activity. Some similar compounds include:

    Timtec ST45398549: A structurally related compound with similar biological activity.

    Timtec ST45398550: Another related compound with distinct chemical properties.

    Timtec ST45398551: A compound with comparable applications in scientific research.

Uniqueness: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its versatility in various research applications makes it a valuable tool for scientists.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F19O2/c1-2-5(34)35-4-7(18,19)9(22,23)11(26,27)13(30,31)14(32,33)12(28,29)10(24,25)8(20,21)6(16,17)3-15/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDGDTICDBUFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F19O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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